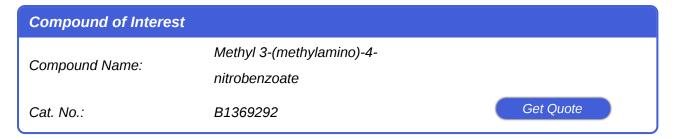


An In-depth Technical Guide to Methyl 3-(methylamino)-4-nitrobenzoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(methylamino)-4-nitrobenzoate is an organic compound with the chemical formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol .[1] Its chemical structure features a methyl benzoate core substituted with a methylamino group at the 3-position and a nitro group at the 4-position. This compound is primarily utilized as a synthetic intermediate in the fields of pharmaceutical and chemical research. The presence of reactive functional groups, including a nitro moiety and a secondary amine, makes it a versatile building block for the synthesis of more complex molecules. Its CAS registry number is 251643-13-7.[2]

Chemical and Physical Properties

A comprehensive summary of the known chemical and physical properties of **Methyl 3-** (methylamino)-4-nitrobenzoate is provided below. It is important to note that while general data for related isomers is available, specific experimental values for this particular compound are not widely reported in the literature.

Table 1: Physicochemical Properties of Methyl 3-(methylamino)-4-nitrobenzoate



Property	Value	Source/Comment
CAS Number	251643-13-7	[2]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[2]
Molecular Weight	210.19 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	-
Solubility	The nitro group suggests increased hydrophobicity, likely requiring co-solvents like DMSO and methanol for dissolution. The methylamino group may enhance solubility in polar solvents through hydrogen bonding.[3]	_
Appearance	Data not available	-

Spectroscopic Data

Detailed experimental spectra for **Methyl 3-(methylamino)-4-nitrobenzoate** are not readily available. However, based on the analysis of similar compounds, the expected spectral characteristics are as follows:

Table 2: Predicted Spectroscopic Data for Methyl 3-(methylamino)-4-nitrobenzoate



Technique	Expected Peaks/Signals
¹ H NMR	- Aromatic protons are expected in the range of δ 7.0–8.5 ppm. The specific splitting patterns will be indicative of the substitution on the benzene ring The methylamino protons (N-CH ₃) are predicted to show a signal between δ 2.5–3.0 ppm The methyl ester protons (O-CH ₃) will likely appear as a singlet.
¹³ C NMR	- The carbonyl carbon of the ester group is anticipated to resonate in the region of δ 165–170 ppm Aromatic carbons will appear in the typical downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methylamino group.
Mass Spectrometry (MS)	High-resolution mass spectrometry (HRMS) should confirm the molecular weight (C ₉ H ₁₀ N ₂ O ₄ : theoretical 210.06 g/mol).[4]

Experimental Protocols

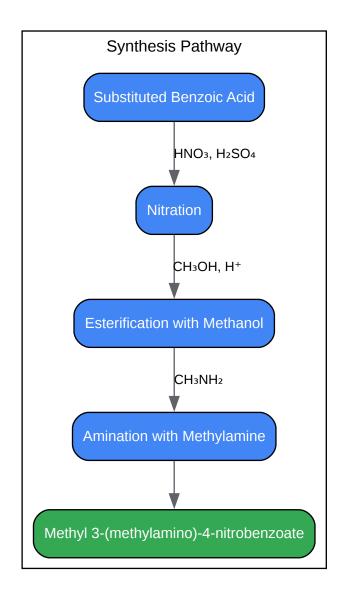
Detailed experimental protocols for the synthesis of **Methyl 3-(methylamino)-4-nitrobenzoate** are not explicitly published. However, a general synthetic strategy can be inferred from procedures for related compounds. The synthesis would likely involve a multi-step process.

General Synthetic Approach

A plausible synthetic route would begin with a substituted benzoic acid, followed by nitration to introduce the nitro group, and then esterification with methanol under acidic conditions. The final step would be the introduction of the methylamine group via nucleophilic aromatic substitution or reductive amination.[4] Controlling the pH and temperature during the amination step is crucial to prevent side reactions such as over-alkylation.[4]

Figure 1: Proposed General Synthesis Workflow





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Caption: Proposed synthetic workflow for Methyl 3-(methylamino)-4-nitrobenzoate.

Reactivity and Stability

The chemical reactivity of **Methyl 3-(methylamino)-4-nitrobenzoate** is largely dictated by its functional groups. The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or sodium borohydride. This transformation opens up pathways to a different class of compounds with potentially interesting biological activities. The aromatic ring can undergo further electrophilic substitution, with the positions of substitution directed by the existing nitro and methylamino groups. The ester



functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Information regarding the stability of this specific compound is not available, but related nitroaromatic compounds are generally stable under normal conditions. However, they may be sensitive to light and strong oxidizing agents.

Safety and Handling

A specific material safety data sheet (MSDS) for **Methyl 3-(methylamino)-4-nitrobenzoate** is not publicly available. However, based on the safety profiles of structurally similar nitroaromatic compounds, the following precautions should be observed.

Table 3: General Safety and Handling Recommendations

Hazard	Precaution
Toxicity	Assumed to be harmful if swallowed, in contact with skin, or if inhaled.
Irritation	May cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, and eye/face protection.[5] Use in a well-ventilated area.[5]
Handling	Avoid breathing dust/fumes.[5] Wash hands thoroughly after handling.[5]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Disposal	Dispose of contents/container to an approved waste disposal plant.

Applications in Research and Drug Development

Methyl 3-(methylamino)-4-nitrobenzoate serves as a valuable intermediate in organic synthesis. Its utility lies in the potential for further functional group transformations to create a diverse range of more complex molecules. For instance, the reduction of the nitro group to an



amine, followed by various coupling reactions, can lead to the generation of novel scaffolds for drug discovery. The presence of both a hydrogen bond donor (the amine) and acceptor (the nitro and ester groups) suggests that molecules derived from this intermediate could be designed to interact with biological targets such as enzymes and receptors.

While no specific signaling pathways involving **Methyl 3-(methylamino)-4-nitrobenzoate** have been reported, related nitroaromatic compounds have been investigated for a variety of biological activities.

Conclusion

Methyl 3-(methylamino)-4-nitrobenzoate is a chemical intermediate with significant potential for use in synthetic chemistry, particularly in the development of new pharmaceutical agents. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its known properties, predicted characteristics, and general synthetic and safety considerations based on available information for related compounds. Further research is warranted to fully characterize this molecule and explore its applications in medicinal chemistry and materials science.

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